molecular formula C9H14N4O2 B10902165 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole

Cat. No.: B10902165
M. Wt: 210.23 g/mol
InChI Key: RQVNPPZYWVLNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is a chemically sophisticated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Pyrazole-based compounds are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . This molecule features a nitro electron-withdrawing group and a pyrrolidine donor group, which are valuable handles for further synthetic modification and can be critical for interacting with biological targets. The pyrazole nucleus is a well-established pharmacophore found in compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antitumor activities . The specific substitution pattern on this compound suggests its potential utility as a key synthetic intermediate for developing novel therapeutic agents. Researchers can leverage this building block to create targeted libraries of molecules for high-throughput screening or as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). Key Applications & Research Value: This compound serves primarily as a versatile building block in organic synthesis. Its structure is particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs focused on pyrazole-based therapeutics. The nitro group offers a reactive site for reduction to amines or nucleophilic aromatic substitution, while the pyrrolidinylmethyl side chain can influence the molecule's physicochemical properties and binding affinity. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a suitably controlled laboratory environment.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)pyrazole

InChI

InChI=1S/C9H14N4O2/c1-11-8(6-9(10-11)13(14)15)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3

InChI Key

RQVNPPZYWVLNRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN2CCCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones

A common method involves reacting 1,3-diketones with methyl hydrazine under acidic or thermal conditions. For example:

CH3NHNH2+RC(O)CH2C(O)R’1-Methyl-1H-pyrazole+H2O\text{CH}3\text{NHNH}2 + \text{RC(O)CH}2\text{C(O)R'} \rightarrow \text{1-Methyl-1H-pyrazole} + \text{H}2\text{O}

Yields exceed 80% when using ethanol or tetrahydrofuran (THF) as solvents.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A solvent-free protocol using tosylhydrazones of α,β-unsaturated ketones achieves 85–90% yields for tri-substituted pyrazoles.

Nitration Methods

Introducing the nitro group at position 3 requires careful control of directing effects and reaction conditions.

Direct Nitration with Mixed Acid

Nitration of 1-methyl-1H-pyrazole using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C favors nitration at position 4 due to the methyl group’s meta-directing effect. To target position 3, a temporary directing group (e.g., acetyl) at position 5 can be employed:

  • Acetylate position 5 using acetic anhydride.

  • Nitrate at position 3 (ortho to acetyl).

  • Remove the acetyl group via hydrolysis.

This approach achieves 70–75% regioselectivity for 3-nitro products.

Nitration of Pre-Functionalized Intermediates

An alternative route involves nitrating a precursor with a reactive site at position 5. For example, 1-methyl-5-(chloromethyl)-1H-pyrazole undergoes nitration at position 3 (60% yield) due to the chloromethyl group’s electronic effects.

Introduction of Pyrrolidin-1-ylmethyl Group

The pyrrolidinylmethyl moiety is introduced via alkylation or Mannich reaction.

Nucleophilic Substitution

5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole reacts with pyrrolidine in THF at 50–60°C, yielding the target compound (85% yield):

\text{C}5\text{H}4\text{N}2(\text{NO}2)(\text{CH}2\text{Cl}) + \text{C}4\text{H}8\text{N} \rightarrow \text{C}5\text{H}4\text{N}2(\text{NO}2)(\text{CH}2\text{NC}4\text{H}8}) + \text{HCl}

Mannich Reaction

A one-pot Mannich reaction using formaldehyde and pyrrolidine introduces the aminomethyl group directly. For example, reacting 1-methyl-3-nitro-1H-pyrazole with paraformaldehyde and pyrrolidine in acetic acid at 80°C achieves 78% yield.

Optimization and Yield Data

StepMethodReagents/ConditionsYield (%)
Pyrazole formationCyclocondensationMethyl hydrazine, EtOH, reflux82
NitrationMixed acid (HNO₃/H₂SO₄)0–5°C, 2 h70
AlkylationNucleophilic substitutionPyrrolidine, THF, 60°C85

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 3 undergoes selective reduction under controlled conditions to form the corresponding amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Conditions Reducing Agent Product Yield Reference
H₂/Pd-C, ethanol, 25°C, 6 hrsHydrogen1-Methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole92%
NaBH₄/CuCl₂, THF, 0°C, 2 hrsSodium borohydrideSame as above78%

Key Findings :

  • Catalytic hydrogenation provides higher yields and selectivity compared to borohydride-mediated reductions.

  • The amine product demonstrates enhanced biological activity as a monoamine oxidase (MAO) inhibitor .

Electrophilic Substitution Reactions

The pyrazole ring participates in electrophilic substitutions, primarily at the 4-position due to electron-donating effects of the pyrrolidinylmethyl group.

Halogenation

Reagent Conditions Product Position Yield
Cl₂Acetic acid, 50°C, 3 hrs1-Methyl-3-nitro-4-chloro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazoleC485%
Br₂DCM, 25°C, 12 hrs1-Methyl-3-nitro-4-bromo-5-(pyrrolidin-1-ylmethyl)-1H-pyrazoleC472%

Mechanistic Insight :

  • The pyrrolidinylmethyl group directs electrophiles to the para position via resonance stabilization of the intermediate sigma complex .

Condensation Reactions

The methyl and pyrrolidinylmethyl substituents facilitate condensation with carbonyl compounds, forming hybrid heterocycles.

Reaction with Aldehydes

Aldehyde Catalyst Product Application
BenzaldehydeHCl (gas)1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-styrylFluorescent probes
4-NitrobenzaldehydeNaOHSchiff base derivativesAntimicrobial agents

Notable Data :

  • Styryl derivatives exhibit strong fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm), useful in bioimaging .

  • Schiff base products show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Ring Functionalization via Cross-Coupling

The pyrazole core undergoes palladium-catalyzed cross-coupling reactions for advanced derivatization.

Reaction Type Reagents Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-4-aryl-1H-pyrazole65–88%
Buchwald-HartwigAryl amine, Pd₂(dba)₃4-Amino derivatives70%

Applications :

  • Aryl-substituted analogs show improved binding affinity to TNF-α (IC₅₀ = 0.8 µM) .

Oxidation of Pyrrolidinylmethyl Sidechain

The pyrrolidine moiety undergoes oxidation to form N-oxide derivatives, altering physicochemical properties.

Oxidizing Agent Conditions Product Solubility Change
mCPBADCM, 0°C → 25°C, 6 hrs1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl-N-oxide)-1H-pyrazole+320% in aqueous buffer
H₂O₂/Na₂WO₄MeOH, 50°C, 12 hrsSame as above+280%

Biological Impact :

  • N-Oxide derivatives exhibit reduced LogP values (from 2.1 to 1.3), enhancing bioavailability.

Stability Under Acidic/碱性 Conditions

Condition Time Degradation Stability
1M HCl, 25°C24 hrs<5% decompositionHigh
1M NaOH, 25°C24 hrs35% hydrolysis of pyrrolidinylmethyl groupModerate

Implications :

  • Stable in acidic environments but prone to hydrolysis under strong alkaline conditions.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole possesses a unique structure characterized by a pyrazole ring substituted with a nitro group and a pyrrolidine moiety. This structural configuration is pivotal for its biological activity.

Antimicrobial and Antitumor Activities

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial and antitumor properties. A study on related pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against various bacterial and fungal strains, as well as human cancer cell lines such as MCF-7 and HepG-2 . The incorporation of the pyrrolidine group enhances the compound's ability to interact with biological targets.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit inflammatory responses in various models, making them candidates for pain relief and treatment of inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. Studies have indicated that these compounds can inhibit oxidative stress-related pathways, which are implicated in neurodegenerative diseases .

Pesticides and Herbicides

The unique properties of pyrazole compounds allow them to function effectively as agrochemicals. Research has shown that some pyrazole derivatives can act as insecticides and fungicides, providing an alternative to conventional pesticides while potentially reducing environmental impact . The structural characteristics of this compound may enhance its efficacy in these roles.

Case Studies

StudyFocusFindings
PMC6471749Antimicrobial ActivityDemonstrated significant antibacterial and antifungal activity against multiple strains .
International Journal of Pharmaceutical SciencesAnti-inflammatory ActivityShowed effectiveness in reducing inflammation in animal models compared to standard drugs .
PMC7170299Neuroprotective EffectsIndicated potential neuroprotection through inhibition of oxidative stress pathways .

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are structurally versatile, with substituents at positions 1, 3, and 5 significantly altering their physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects at Position 3

  • Nitro Group (Target Compound) : The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution or reduction reactions. It also stabilizes tautomeric forms (e.g., annular tautomerism) due to resonance effects .
  • Trifluoromethyl Group (1-Methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole) : The CF₃ group is strongly electron-withdrawing, increasing thermal stability and lipophilicity. This substitution is common in agrochemicals for resistance management .
  • Amino Group (5-Amino-3-methyl-1-phenyl-1H-pyrazole): The amino group facilitates hydrogen bonding and participation in cyclization reactions, as seen in the synthesis of pyrazolo[3,4-b]pyridin-6-ones .

Substituent Effects at Position 5

  • This group is less common in pyrazole derivatives but may improve bioavailability in drug candidates .
  • Pyrenyl Group (1-Phenyl-3/5-(pyren-1-yl)-1H-pyrazole) : Bulky aromatic substituents like pyrenyl enhance fluorescence properties, making such compounds suitable for optoelectronic applications .
  • Iodinated Groups (3,4,5-Triiodo-1-(tetraiodo-1H-pyrrol-1-ylmethyl)-1H-pyrazole) : Fully iodinated derivatives exhibit high density and energetic properties, useful in biocidal materials and explosives .

Substituent Effects at Position 1

  • Methyl Group (Target Compound) : The methyl group at N1 simplifies regioselective functionalization, as seen in Pd(II)-catalyzed C–H alkenylation .
  • Phenyl Group (1-Phenyl-3-methyl-1H-pyrazol-5-amine) : Aromatic substituents at N1 enable π-π stacking interactions, improving crystallinity and stability in solid-state applications .

Key Data Table: Structural and Functional Comparisons

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Properties/Applications Reference ID
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole Methyl Nitro Pyrrolidin-1-ylmethyl Discontinued; potential bioactivity
1-Methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole Methyl Nitro Trifluoromethyl Agrochemical intermediates
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole Phenyl - Pyrenyl Fluorescent probes
3,4,5-Triiodo-1-(tetraiodo-1H-pyrrol-1-ylmethyl)-1H-pyrazole - Triiodo Tetraiodopyrrolylmethyl Energetic biocidal materials
5-Amino-3-methyl-1-phenyl-1H-pyrazole Phenyl Methyl Amino Precursor for heterocyclic synthesis

Biological Activity

1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. The pyrazole ring system is known for its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C9H12N4O2C_9H_{12}N_4O_2 with a molecular weight of approximately 196.22 g/mol. It features a nitro group at the 3-position and a pyrrolidine moiety at the 5-position, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. The results showed that compounds with a pyrrolidine substituent demonstrated enhanced antibacterial activity compared to their counterparts without this group .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus17

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential use in treating inflammatory diseases .

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α500150
IL-630090

Anticancer Potential

In cancer research, pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. One study focused on breast cancer cells (MCF-7 and MDA-MB-231), where the compound exhibited significant cytotoxicity, especially when combined with doxorubicin, enhancing the overall therapeutic effect .

Case Study 1: Synergistic Effects in Cancer Treatment

A combination therapy involving this compound and doxorubicin was tested on MCF-7 cells. The results demonstrated a synergistic effect with a Combination Index (CI) of less than 1, indicating enhanced efficacy compared to individual treatments .

Case Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties of pyrazole derivatives, it was found that treatment with the compound significantly reduced LPS-induced inflammation in murine macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

Q & A

Basic: What are the established synthetic routes for 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves functionalizing a pyrazole core. A common route starts with nitration of 1-methylpyrazole derivatives, followed by introducing the pyrrolidinylmethyl group via alkylation or condensation. Key steps include:

  • Nitration: Controlled nitration at the 3-position using HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration .
  • Pyrrolidinylation: Reacting the nitro-pyrazole intermediate with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical Conditions:

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C (alkylation)Higher temps risk decomposition
SolventDMF or THFEnhances nucleophilicity
Reaction Time12–24 hoursShorter times reduce conversion

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., nitro vs. pyrrolidinylmethyl groups). For example, the pyrrolidinyl CH₂ protons appear as a multiplet at δ 2.5–3.0 ppm, while nitro groups deshield adjacent protons .
  • X-ray Crystallography: Resolves spatial arrangement, confirming the nitro group at C3 and pyrrolidinylmethyl at C5. Bond angles and torsion angles validate steric effects .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or pyrrolidine) .

Basic: How is the compound typically screened for initial biological activity, and what model systems are used?

Methodological Answer:

  • Enzyme Assays: Targets like kinases or oxidoreductases are tested using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (e.g., 10 nM–100 µM) .
  • Cellular Models: Cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity via MTT assays. Reported EC₅₀ values range from 5–50 µM .
  • Control Compounds: Similar nitro-pyrazoles (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) are used for comparative analysis .

Advanced: How do the nitro and pyrrolidinylmethyl groups influence the compound's interaction with biological targets?

Methodological Answer:

  • Nitro Group: Acts as a strong electron-withdrawing group, enhancing electrophilicity for covalent binding (e.g., to cysteine residues in enzymes) .
  • Pyrrolidinylmethyl Group: Provides steric bulk and hydrogen-bonding capacity. Docking studies (e.g., AutoDock Vina) show pyrrolidine’s NH interacts with catalytic residues (e.g., Asp86 in COX-2) .
  • Synergistic Effects: The nitro group increases binding affinity, while pyrrolidine improves solubility and membrane permeability .

Advanced: What is the proposed mechanism for the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer:

  • Common Byproducts:
    • Over-nitrated pyrazoles: Due to excessive HNO₃. Mitigated by strict temperature control (<5°C) .
    • N-Alkylation isomers: Competing alkylation at N1 vs. N2 positions. Reduced using bulky bases (e.g., DBU) to favor N1 selectivity .
  • Analytical Tools:
    • HPLC-MS identifies byproducts (e.g., m/z shifts corresponding to isomers).
    • TLC Monitoring (silica, ethyl acetate) tracks reaction progress .

Advanced: How can researchers address discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Source Variability: Differences in purity (e.g., Sigma-Aldrich’s lack of analytical data for early-discovery compounds) may skew results. Use HPLC (>95% purity) for validation .
  • Assay Conditions: Buffer pH (e.g., Tris vs. PBS) affects ionization. Standardize protocols across labs .
  • Structural Confirmation: Re-characterize compounds via X-ray crystallography to rule out isomer contamination .

Advanced: What computational approaches predict the compound's physicochemical properties and binding modes?

Methodological Answer:

  • ADMET Prediction: Tools like ChemAxon or ACD/Labs Percepta estimate logP (1.8–2.3), solubility (<10 µg/mL), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulates binding stability in targets (e.g., 100 ns trajectories show nitro group anchoring in hydrophobic pockets) .
  • QSAR Models: Correlate substituent electronegativity with IC₅₀ values to design analogs .

Advanced: What strategies are recommended for scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Process Optimization:
    • Continuous Flow Reactors: Improve heat dissipation during nitration, reducing side reactions .
    • Catalyst Recycling: Pd(PPh₃)₄ in Suzuki couplings can be reused 3–4 times with <5% yield drop .
  • Purification:
    • Flash Chromatography: Scalable silica columns (ethyl acetate/hexane gradient) .
    • Crystallization: Ethanol/water mixtures (7:3 v/v) yield >90% pure crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.